

Physical and chemical properties of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-1H-pyrazolo[4,3-b]pyridine

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Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Core

7-Bromo-1H-pyrazolo[4,3-b]pyridine belongs to the azaindazole family, a class of bicyclic heterocycles where a benzene ring in the indazole scaffold is replaced by a pyridine ring.^[1] This seemingly simple substitution has profound implications for its chemical and biological properties. The pyridine nitrogen introduces a handle for hydrogen bonding, alters the molecule's pKa, and modulates the electronic distribution of the entire ring system.

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and receptor antagonists.^[1] The 7-bromo substituent is not merely an inert feature; it is a strategically placed reactive handle. Its presence unlocks the potential for a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient elaboration of the core structure, making **7-Bromo-1H-pyrazolo[4,3-b]pyridine** an invaluable starting material for building libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of **7-Bromo-1H-pyrazolo[4,3-b]pyridine** are summarized below. It is important to note that while core data is well-established, specific experimental values for

properties like melting point are not widely reported in peer-reviewed literature, a common characteristic for specialized synthetic intermediates.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrN ₃	[2]
Molecular Weight	198.02 g/mol	[2]
CAS Number	1256806-33-3	[2]
Appearance	Amber Solid	[2]
Melting Point	Not reported in literature	N/A
Solubility	Soluble in DMSO, Methanol, Dichloromethane	[2]

Expert Insight on Solubility: The reported use of Dimethyl Sulfoxide (DMSO) for NMR analysis and a methanol/dichloromethane mixture for chromatography indicates good solubility in polar aprotic and moderately polar solvents.[2] Its heterocyclic nature and the presence of a hydrogen bond donor (N-H) and acceptor (pyridine N) suggest poor solubility in non-polar solvents like hexanes and limited solubility in water. For reaction chemistry, solvents like Dioxane, Toluene, and DMF are appropriate choices, depending on the specific reaction conditions.

Spectroscopic and Analytical Profile

Proper characterization is critical to confirm the identity and purity of **7-Bromo-1H-pyrazolo[4,3-b]pyridine**. The following is a guide to its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. The reported spectrum in DMSO-d₆ shows four distinct signals.[2]
 - δ ~13.9 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton on the pyrazole nitrogen (N1-H). Its broadness is due to quadrupole broadening and potential exchange.

- δ ~8.3-8.5 ppm (2H, multiplet): These signals correspond to the two protons on the pyridine ring.
- δ ~7.7 ppm (1H, doublet, $J=4.80$ Hz): This signal corresponds to the proton on the pyrazole ring. The coupling constant is typical for this system.
- ^{13}C NMR: While specific experimental data is not readily available, the proton-decoupled ^{13}C NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 100-160 ppm), corresponding to the six carbon atoms in the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **7-Bromo-1H-pyrazolo[4,3-b]pyridine**, the key observation is the isotopic pattern of the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

- Expected $[\text{M}]^+$: ~197 and ~199
- Reported $[\text{M}+\text{H}]^+$: 197.9 (This corresponds to the protonated molecule, confirming the molecular weight).[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups:

- ~3100-3000 cm^{-1} : Aromatic C-H stretching.
- ~1600-1450 cm^{-1} : C=C and C=N stretching vibrations characteristic of the aromatic rings.
- ~1100-1000 cm^{-1} : C-Br stretching.

Synthesis and Purification Workflow

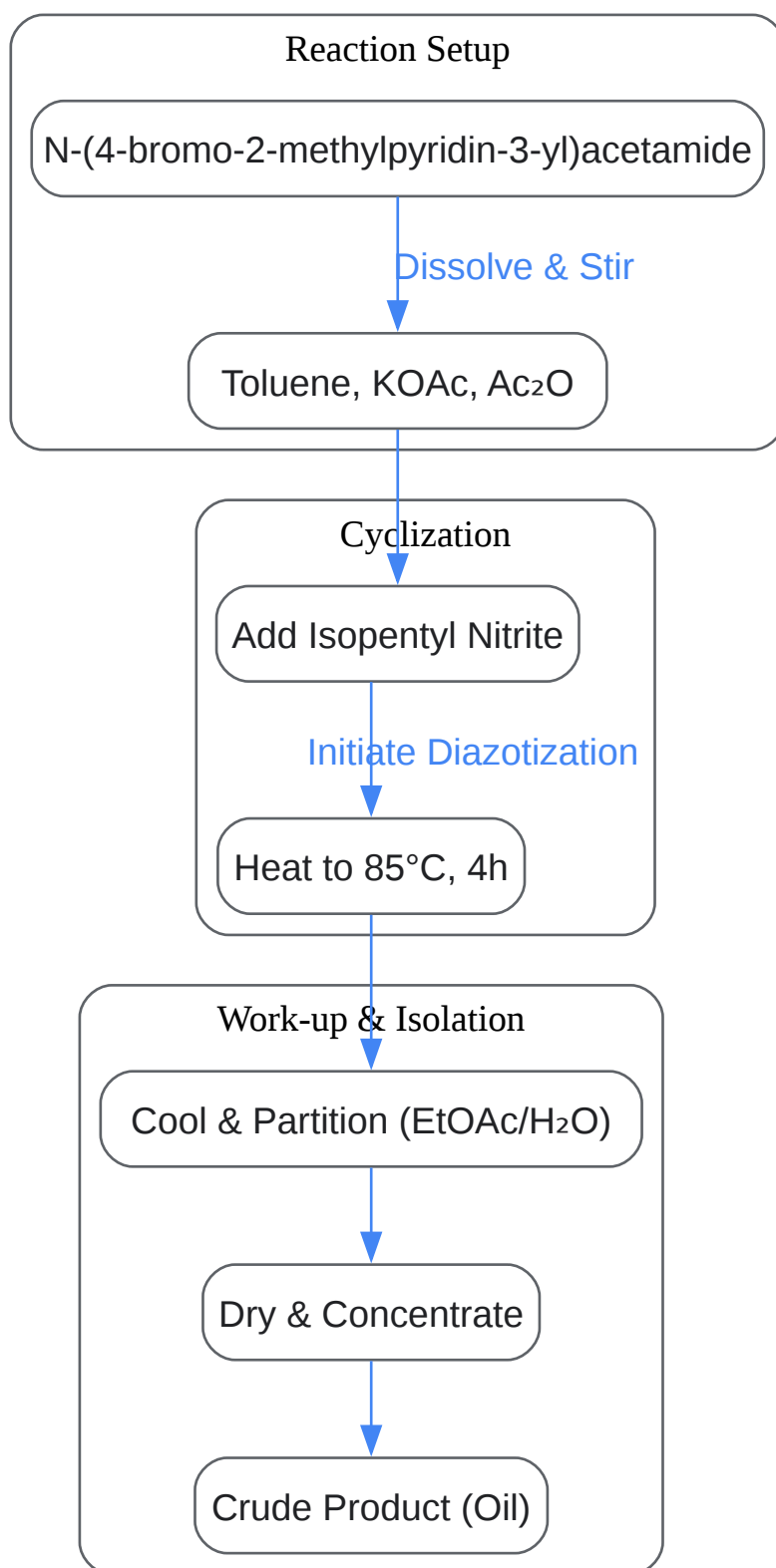
A reliable synthetic route is essential for obtaining high-quality material. The following protocol is adapted from established literature.[\[2\]](#)

Experimental Protocol: Synthesis

This synthesis involves a diazotization of an aminopyridine precursor followed by an intramolecular cyclization.

- **Reaction Setup:** To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
- **Initiation:** Stir the mixture at room temperature for 15 minutes.
- **Cyclization:** Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85°C for 4 hours.
 - **Causality:** Isopentyl nitrite serves as the diazotizing agent, converting the amino group (generated in situ from the acetamide) into a diazonium salt. The subsequent intramolecular cyclization onto the adjacent methyl group forms the pyrazole ring.
- **Work-up:** Cool the reaction to room temperature and partition between ethyl acetate and water.
- **Extraction:** Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield a crude brown oil.

Workflow Diagram: Synthesis



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Diagram: Synthetic workflow for **7-Bromo-1H-pyrazolo[4,3-b]pyridine**.

Experimental Protocol: Purification

- Stationary Phase: Prepare a silica gel column.
- Mobile Phase: Elute the column with a mixture of methanol and dichloromethane (e.g., a gradient starting from 1:99 up to 3:97).
 - Causality: The choice of a polar solvent mixture is necessary to move the relatively polar pyrazolopyridine product down the silica column. The gradient allows for the separation of less polar impurities first, followed by the desired product.
- Analysis: Monitor the column fractions by Thin Layer Chromatography (TLC).
- Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford **7-Bromo-1H-pyrazolo[4,3-b]pyridine** as an amber solid.^[2]

Chemical Reactivity: A Gateway to Molecular Diversity

The true value of **7-Bromo-1H-pyrazolo[4,3-b]pyridine** lies in its reactivity, which allows it to serve as a versatile scaffold. The C7-bromo bond is the primary site for derivatization via palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This makes the compound an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.^{[3][4][5]}

Representative Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a dry Schlenk flask, add **7-Bromo-1H-pyrazolo[4,3-b]pyridine** (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 eq).

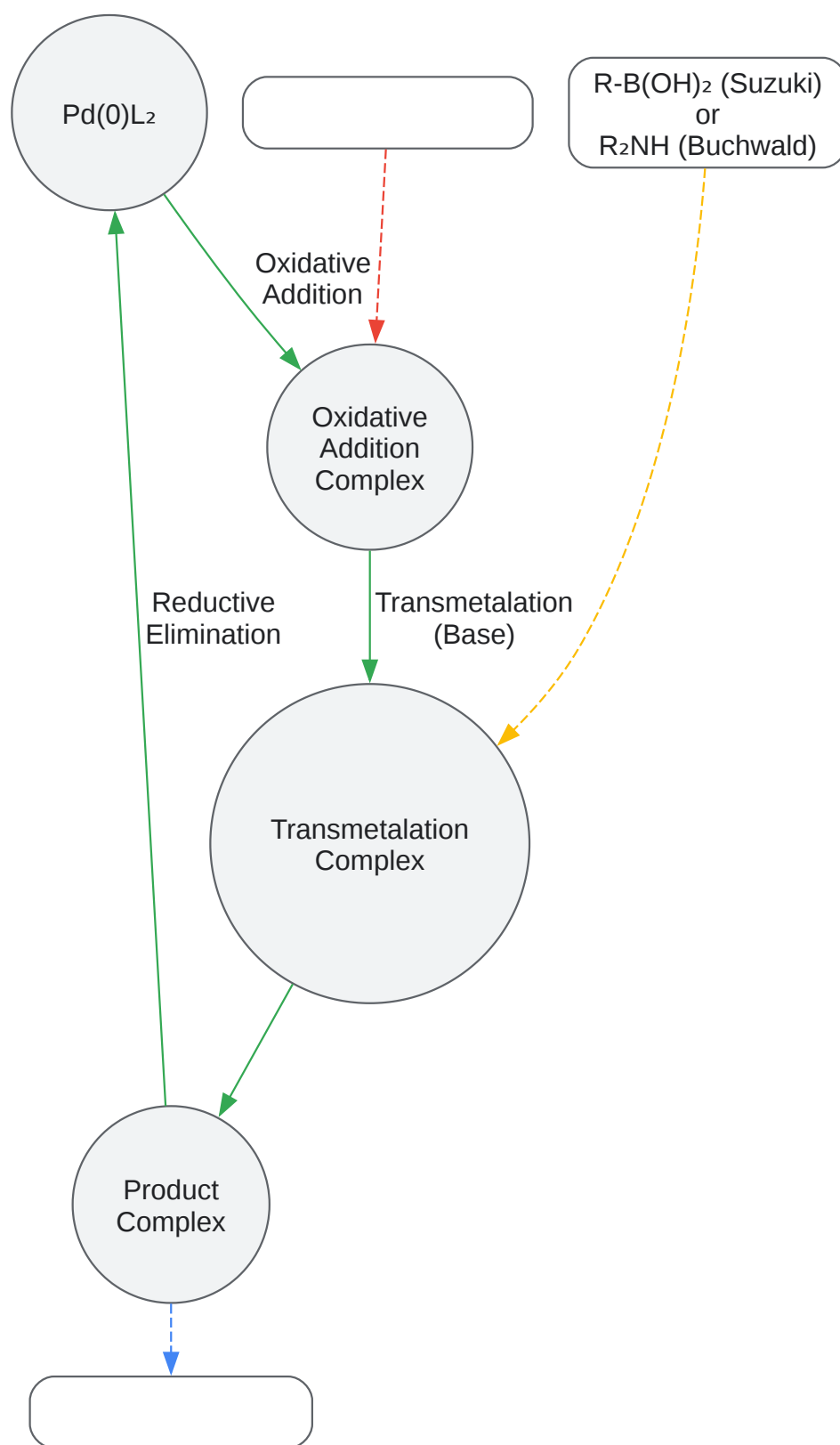
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1).
- Reaction: Heat the mixture (e.g., to 80-100°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

This powerful reaction allows for the synthesis of 7-amino-substituted pyrazolopyridines by coupling the aryl bromide with a primary or secondary amine.^{[6][7][8]}

Representative Protocol: Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **7-Bromo-1H-pyrazolo[4,3-b]pyridine** (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Heat the mixture (e.g., to 90-110°C) and stir until the reaction is complete.
- Work-up: Cool the reaction, quench carefully, and perform an extractive work-up. Purify by column chromatography.

Catalytic Cycle Diagram



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Diagram: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for **7-Bromo-1H-pyrazolo[4,3-b]pyridine** is not widely available, data from closely related bromo-pyrazolopyridine isomers should be used as a precautionary guide.

- **Hazards:** Related compounds are classified as harmful or toxic if swallowed (Acute Toxicity, Oral, Category 3 or 4).^{[9][10]} Skin and eye irritation may also occur.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Avoid creating dust. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent potential degradation.

Conclusion

7-Bromo-1H-pyrazolo[4,3-b]pyridine is more than just a chemical; it is a versatile platform for innovation in drug discovery. Its well-defined structure, coupled with the strategic placement of a reactive bromine handle, provides medicinal chemists with a reliable and adaptable tool for synthesizing novel compounds. Understanding its properties, synthesis, and reactivity—particularly its exceptional utility in palladium-catalyzed cross-coupling reactions—is key to unlocking its full potential in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [Physical and chemical properties of 7-Bromo-1H-pyrazolo[4,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567061#physical-and-chemical-properties-of-7-bromo-1h-pyrazolo-4-3-b-pyridine]

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